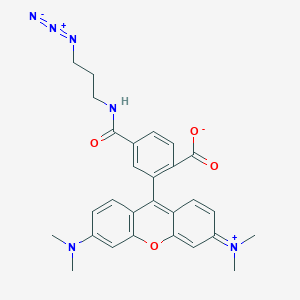
Copper bis(trifluoromethylsulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C2CuF6NO4S2 . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . The compound is blue in color and can exist in either liquid or solid form .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as X-ray diffraction and Raman spectroscopy . The compound has a molecular weight of 343.7 g/mol . The InChIKey of the compound is MSFHCZUIBARZOS-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been used in various chemical reactions . For example, it has been demonstrated as a novel Lewis acid catalyst in Diels-Alder reactions of cyclopentadiene with methyl vinyl ketone .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of 343.7 g/mol and a topological polar surface area of 86 Ų . The compound is also very hygroscopic .Applications De Recherche Scientifique
Metal Oxide Solubilization
Copper bis(trifluoromethylsulfonyl)imide shows efficacy in dissolving metal oxides. It is particularly effective for solubilizing oxides of metals such as rare earths, uranium(VI), zinc(II), and copper(II) among others. The ionic liquid can be reused after metal ions are transferred to an aqueous phase (Nockemann et al., 2006).
Electrodeposition
This compound is instrumental in the electrodeposition of metals like copper, zinc, and their alloys from room temperature ionic liquids. It plays a crucial role in the electrosynthesis process, influencing the morphology and chemical composition of the deposited metals (Rousse, Beaufils & Fricoteaux, 2013).
Catalyst Formation
In innovative strategies, the bis(trifluoromethylsulfonyl)imide anion is oxidized to form radical electrocatalysts, which can promote methanol oxidation. This approach utilizes the anion's unique properties as part of ionic liquids, demonstrating its potential in generating electrocatalysts for practical applications (Tang et al., 2016).
Metal Complex Formation
This compound is used to synthesize ionic liquids with metal-containing cations. These complexes, featuring different metal centers, exhibit varied properties like low melting points and specific metal-ligand interactions, which are significant for their applications (Hoogerstraete et al., 2012).
Ionic Liquid Synthesis
The compound is key in synthesizing ionic liquids with specific anions based on fluorosulfonyl derivatives. These ionic liquids, possessing unique properties like low density and viscosity, are crucial in various applications, including as solvents and electrolytes (Gouveia et al., 2017).
Safety and Hazards
Orientations Futures
Copper bis(trifluoromethylsulfonyl)imide has potential applications in various fields. For instance, it has been used in ionic liquids due to its less toxic and more stable properties compared to traditional counterions . It is also of importance in lithium-ion and lithium metal batteries due to its high dissociation and conductivity . Future research may focus on further exploring these applications and improving the CO2 absorption properties of the compound .
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;copper(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Cu/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFHCZUIBARZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CuF6NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)




![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)

![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)
![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)




